molecular formula C20H27N3O3 B5612749 (1S*,5R*)-3-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5612749
M. Wt: 357.4 g/mol
InChI Key: XGBZRNKMDDSMAI-DLBZAZTESA-N
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Description

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonane derivatives, which are structurally related to the compound , often involves complex reactions like the Mannich reaction, aminomethylation, and cycloaddition processes. For instance, aminomethylation of certain pyridine derivatives can lead to new diazabicyclo[3.3.1]nonane derivatives, showcasing the synthetic versatility of these compounds (Dotsenko, Krivokolysko, & Litvinov, 2007).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonane derivatives is characterized by their bicyclic skeleton. Crystal structure determinations from single-crystal X-ray diffraction data reveal significant structural features like axial arrangement of atoms and intermolecular interactions, which play a crucial role in the compound's stability and reactivity (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo nonane derivatives includes their participation in various organic reactions. For example, the reactivity of these compounds towards nucleophiles and electrophiles can be significantly influenced by their structural conformation and the presence of functional groups (McCabe, Milne, & Sim, 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The solid-state structure can provide insights into the compound's stability and potential applications in various fields (Nagasaka & Imai, 1995).

properties

IUPAC Name

(1S,5R)-3-(1-ethyl-2-oxopyridine-4-carbonyl)-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-4-21-9-8-15(11-18(21)24)19(25)22-12-16-5-6-17(13-22)23(20(16)26)10-7-14(2)3/h7-9,11,16-17H,4-6,10,12-13H2,1-3H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBZRNKMDDSMAI-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C(=O)N2CC3CCC(C2)N(C3=O)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC(=CC1=O)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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